Ketoprofen amide, (S)-
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Overview
Description
Ketoprofen amide, (S)- is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties . This compound has been synthesized to enhance the pharmacological properties of ketoprofen, such as increasing its selectivity towards cyclooxygenase-2 (COX-2) and reducing gastrointestinal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketoprofen amide, (S)- typically involves the amidation of ketoprofen. One common method is the aminolysis of ketoprofen benzotriazolide with various amines . The reaction is usually carried out under mild conditions, often at room temperature or lower, to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of ketoprofen amide, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ketoprofen amide, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can convert ketoprofen amide into its corresponding alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ketoprofen amide, such as hydroxylated, alkylated, and acylated compounds .
Scientific Research Applications
Ketoprofen amide, (S)- has a wide range of scientific research applications:
Mechanism of Action
Ketoprofen amide, (S)- exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The compound’s selectivity towards COX-2 helps minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen amide: Another NSAID derivative with similar anti-inflammatory and analgesic properties.
Naproxen amide: Known for its long-lasting effects and used in treating chronic pain conditions.
Diclofenac amide: Widely used for its potent anti-inflammatory effects.
Uniqueness
Ketoprofen amide, (S)- stands out due to its enhanced selectivity towards COX-2, which reduces the risk of gastrointestinal side effects. Additionally, its various derivatives exhibit unique biological activities, such as antioxidant and cytostatic properties, making it a versatile compound in scientific research .
Properties
CAS No. |
162681-69-8 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/t11-/m0/s1 |
InChI Key |
KLWMCJJRUWWDSW-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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